4-benzyl-1-{[(3-chlorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
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Overview
Description
4-benzyl-1-{[(3-chlorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a triazoloquinazoline core, which is known for its diverse biological activities and potential therapeutic applications. The presence of benzyl and chlorophenyl groups further enhances its chemical properties, making it a valuable subject for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-{[(3-chlorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline scaffold.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Attachment of the Chlorophenylmethylsulfanyl Group: This step involves the reaction of the triazoloquinazoline intermediate with 3-chlorophenylmethylsulfanyl reagents under suitable conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-1-{[(3-chlorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings or the triazoloquinazoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Benzyl halides, chlorophenylmethylsulfanyl reagents, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 4-benzyl-1-{[(3-chlorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is studied for its potential biological activities. It has shown promise in preliminary studies as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases, cancer, and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, catalysts, and other chemical products. Its unique chemical properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-benzyl-1-{[(3-chlorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-benzyl-1-{[(3-chlorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- 4-benzyl-1-{[(3-fluorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- 4-benzyl-1-{[(3-bromophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorophenylmethylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-benzyl-1-[(3-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4OS/c24-18-10-6-9-17(13-18)15-30-23-26-25-22-27(14-16-7-2-1-3-8-16)21(29)19-11-4-5-12-20(19)28(22)23/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWXDAHSELBCQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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